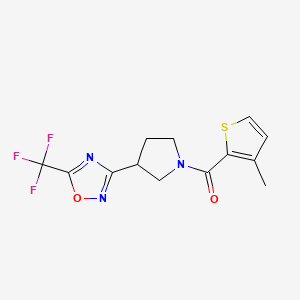

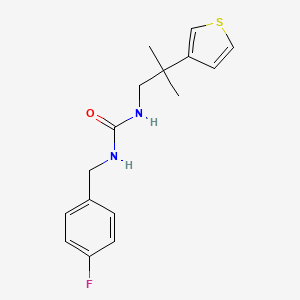

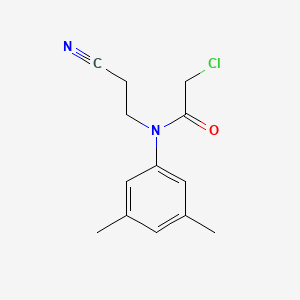

![molecular formula C13H6F6N6 B3016990 2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 957010-44-5](/img/structure/B3016990.png)

2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile" is a pyrazolo[1,5-a]pyrimidine derivative, a class of compounds that have been extensively studied for their potential applications in various fields, including medicinal chemistry and imaging techniques.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives can be achieved through various methods. One approach is the one-pot, domino three-component condensation reaction, which involves the reaction of an aldehyde, 3(5)-amino-5(3)-methylpyrazole, and malononitrile in ethanol to give 2-alkyl-7-amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles in high yields without using any catalyst . Another method involves the reaction of 5(3)-amino-3(5)-aryl-1H-pyrazole-4-carbonitriles with chalcones in refluxing DMF, leading to 2,5,7-triaryl-4,7(6,7)-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitriles .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives can be complex and may exist in various tautomeric forms depending on the nature of the substituents. For example, in DMSO solution, 2,5,7-triaryl-4,7(6,7)-dihydropyrazolo[1,5-a]pyrimidines exist in equilibrium of two tautomeric forms in various ratios . The X-ray determination of the molecular structure of a reaction product of 6,7-diethoxycarbonylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with N-methylindole confirmed the structure as a tetrahydropyrido[4,3-c]quinolin-5-one derivative .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, leading to a wide range of products. For instance, the reaction of 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with hydrazine hydrate results in 7-oxo-6-[pyrazol-3'(5')-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines . Additionally, the starting material 2-furan-2-yl-4-mercapto-6-methylpyrimidine-5-carbonitrile can react with various reagents to form new pyrimidines and condensed pyrimidines, including quinazoline, tetrazolopyrimidine, pyrazolopyrimidines, triazolopyrimidine, and pyrimidopyridazine .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure and substituents. For example, the introduction of polar groups such as ester, hydroxyl, and carboxyl into 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives affects their solubility and biodistribution, which is crucial for their application in tumor imaging with positron emission tomography (PET) . The presence of trifluoromethyl groups in the compound of interest suggests that it would have a high degree of lipophilicity, which could influence its biological activity and distribution.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Structure

- Synthesis and Characterization : A method for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including those with trifluoromethyl groups, has been detailed. These compounds show promise in medicinal chemistry due to their unique biological activities. The synthesis process involves reactions with acetyl chloride, hydrazine hydrate, and other reagents leading to the desired pyrazolo[1,5-a]pyrimidines with characterized structures via IR and NMR methods (Xu Li-feng, 2011).

Biological Applications

- Antimicrobial Potential : Novel pyrazolo[3,4-d]pyrimidine derivatives, related to the queried compound, have been synthesized and demonstrated potential as antimicrobial agents. This includes studies that have shown effectiveness against various bacterial and fungal strains (B. S. Holla, M. Mahalinga, M. S. Karthikeyan, P. M. Akberali, N. S. Shetty, 2006).

Chemical Reactivity and Mechanisms

- Novel Reactions and Tautomerism : Research has uncovered a new type of ring-chain tautomerism involving 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines. This discovery adds to the understanding of the chemical behavior of such compounds, which is crucial for their application in various fields (V. Osyanin, D. Osipov, K. S. Korzhenko, O. Demidov, Y. Klimochkin, 2021).

Advanced Applications

- Potential in Tumor Imaging : An 18F-labeled pyrazolo[1,5-a]pyrimidine derivative has been synthesized and evaluated for its potential in tumor imaging using positron emission tomography (PET). This research highlights the compound's potential application in the field of medical imaging and diagnostics (Jingli Xu, Hang Liu, Guixia Li, Yong He, Rui Ding, Xiao Wang, Man Feng, Shuting Zhang, Yurong Chen, Shilei Li, Mingxia Zhao, Yingruo Li, Chuanmin Qi, 2012).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F6N6/c1-24-11(13(17,18)19)7(5-22-24)8-2-9-21-4-6(3-20)10(12(14,15)16)25(9)23-8/h2,4-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVPHWBRYFKFTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C2=NN3C(=C2)N=CC(=C3C(F)(F)F)C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F6N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

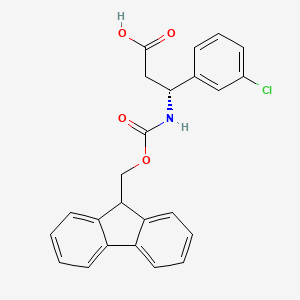

![2-[[1-[4-(Dimethylamino)benzoyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3016909.png)

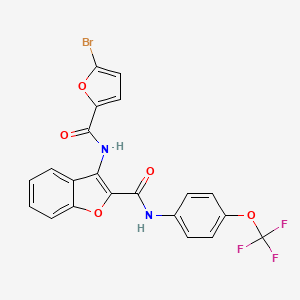

![Methyl 4-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzoate](/img/structure/B3016910.png)

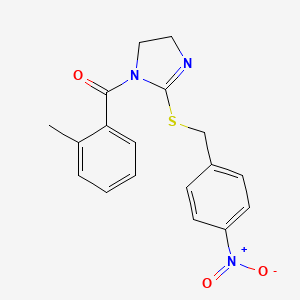

![3,3-Dimethyl-4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B3016911.png)

![(1S,4S,6R)-2-Oxabicyclo[2.2.1]heptan-6-amine;hydrochloride](/img/structure/B3016917.png)

![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-cyclopentylacetamide](/img/structure/B3016925.png)